methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate
Description
methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a furan ring substituted with methyl groups and a hydroxyethyl group
Properties
IUPAC Name |
methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-4-8(7(2)15-6)9(12)5-11-10(13)14-3/h4,9,12H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAPXXQGSOVAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and carbamate groups. One common method involves the reaction of 2,5-dimethylfuran with ethylene oxide to form the hydroxyethyl derivative, followed by the reaction with methyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl and carbamate groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The furan ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-(2,5-dimethylfuran-3-yl)methyl)carbamate: Similar structure but lacks the hydroxyethyl group.
3-acetyl-2,5-dimethylfuran: Contains an acetyl group instead of the carbamate and hydroxyethyl groups.
Uniqueness
methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate is unique due to the presence of both the hydroxyethyl and carbamate groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
Methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as an amide derived from cyclopentanecarboxylic acid, featuring a 2,5-dimethylfuran moiety. The presence of the hydroxyethyl group enhances its solubility and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate pathways related to oxidative stress and inflammation. The furan ring contributes to the compound's reactivity, allowing it to participate in various biochemical processes.
Antimicrobial Activity
Studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, has demonstrated significant antimicrobial effects against various pathogens without hemolytic effects on human erythrocytes . This suggests that this compound may also possess similar antimicrobial properties.
Anti-inflammatory Effects
Cinnamide derivatives have been reported to exhibit anti-inflammatory activities. The incorporation of the furan moiety in this compound may enhance its anti-inflammatory potential through modulation of inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study on DMHF highlighted its potent antifungal activity against Candida albicans, indicating that compounds in this class could serve as potential anti-infective agents .
- Inflammation Modulation : Research on related cinnamide compounds has shown their ability to activate the Nrf2 pathway, crucial for cellular defense against oxidative stress. This suggests that this compound could similarly influence oxidative stress responses.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| DMHF | Furan derivative | Antimicrobial | Broad-spectrum activity |
| Cinnamamide | Cinnamide moiety | Anti-inflammatory | Activates Nrf2 pathway |
| Methyl Carbamate | Furan + Hydroxyethyl | Potentially antimicrobial & anti-inflammatory | Structural complexity |
Q & A
Q. What safety measures are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., methylamine) .
- Spill Management : Neutralize accidental releases with activated carbon or vermiculite, followed by disposal as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
